molecular formula C32H58O8 B12677317 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol CAS No. 67669-59-4

20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol

Cat. No.: B12677317
CAS No.: 67669-59-4
M. Wt: 570.8 g/mol
InChI Key: DBYCHBRPJCNLSN-UHFFFAOYSA-N
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Description

20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound characterized by a long hydrophobic alkyl chain and a hydrophilic polyether chain. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of surfactants and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves the reaction of 4-dodecylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the addition of ethylene oxide to the phenol group . The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is primarily based on its ability to interact with hydrophobic and hydrophilic environments. The hydrophobic alkyl chain interacts with lipid bilayers, while the hydrophilic polyether chain interacts with aqueous environments. This dual interaction facilitates the formation of micelles and emulsions, which are crucial in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol stands out due to its unique combination of a long hydrophobic chain and a hydrophilic polyether chain. This structure provides superior surfactant properties, making it highly effective in reducing surface tension and forming stable emulsions .

Properties

CAS No.

67669-59-4

Molecular Formula

C32H58O8

Molecular Weight

570.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(4-dodecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C32H58O8/c1-2-3-4-5-6-7-8-9-10-11-12-31-13-15-32(16-14-31)40-30-29-39-28-27-38-26-25-37-24-23-36-22-21-35-20-19-34-18-17-33/h13-16,33H,2-12,17-30H2,1H3

InChI Key

DBYCHBRPJCNLSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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